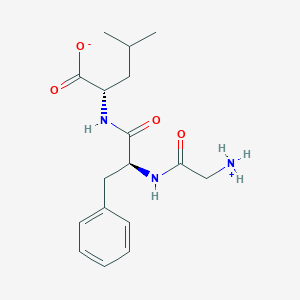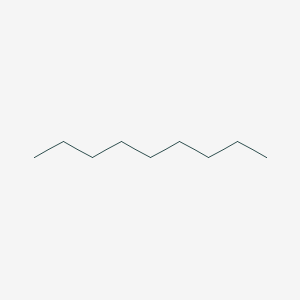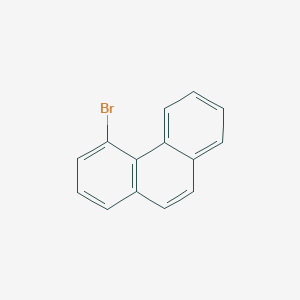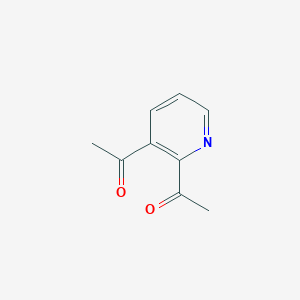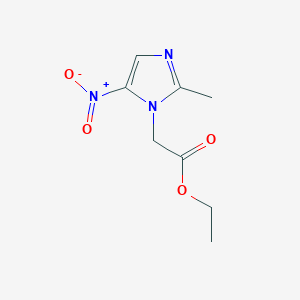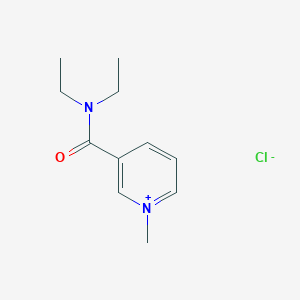
3-(Diethylcarbamoyl)-1-methylpyridinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Diethylcarbamoyl)-1-methylpyridinium chloride, also known as DEPC, is a chemical compound that has been widely used in scientific research for decades. It is a quaternary ammonium compound that is soluble in water and has a molecular weight of 202.72 g/mol. DEPC is primarily used as a RNAse inhibitor, which makes it an essential tool for molecular biology research.
作用机制
3-(Diethylcarbamoyl)-1-methylpyridinium chloride inhibits RNAse activity by modifying histidine residues in the active site of the enzyme. This modification results in the inhibition of RNAse activity, which prevents RNA degradation.
生化和生理效应
3-(Diethylcarbamoyl)-1-methylpyridinium chloride has no known biochemical or physiological effects on living organisms. It is primarily used as a laboratory reagent and is not intended for human or animal consumption.
实验室实验的优点和局限性
The primary advantage of using 3-(Diethylcarbamoyl)-1-methylpyridinium chloride in lab experiments is its ability to inhibit RNAse activity. This allows researchers to study RNA without the interference of RNA degradation. However, 3-(Diethylcarbamoyl)-1-methylpyridinium chloride has some limitations. It is known to be toxic and should be handled with care. Additionally, 3-(Diethylcarbamoyl)-1-methylpyridinium chloride can react with some amino acids, such as histidine, which can interfere with protein structure and function.
未来方向
3-(Diethylcarbamoyl)-1-methylpyridinium chloride has been widely used in molecular biology research for many years, but there are still many potential future directions for its use. One potential direction is the development of new RNAse inhibitors that are more effective and less toxic than 3-(Diethylcarbamoyl)-1-methylpyridinium chloride. Additionally, 3-(Diethylcarbamoyl)-1-methylpyridinium chloride could be used in the development of new RNA-based therapeutics, such as RNA vaccines and RNA interference therapies. Finally, 3-(Diethylcarbamoyl)-1-methylpyridinium chloride could be used in the study of RNA modifications, such as RNA methylation and acetylation, which are emerging areas of research in molecular biology.
合成方法
The synthesis of 3-(Diethylcarbamoyl)-1-methylpyridinium chloride involves the reaction of 3-(dimethylamino)pyridine with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction yields a white crystalline solid that is purified by recrystallization with ethanol.
科学研究应用
3-(Diethylcarbamoyl)-1-methylpyridinium chloride is commonly used in molecular biology research as an RNAse inhibitor. RNAse is an enzyme that degrades RNA, which can be problematic for researchers studying RNA molecules. 3-(Diethylcarbamoyl)-1-methylpyridinium chloride works by modifying histidine residues in the active site of RNAse, which inhibits its activity. This allows researchers to study RNA without the interference of RNAse degradation.
属性
CAS 编号 |
16237-07-3 |
|---|---|
产品名称 |
3-(Diethylcarbamoyl)-1-methylpyridinium chloride |
分子式 |
C11H17ClN2O |
分子量 |
228.72 g/mol |
IUPAC 名称 |
N,N-diethyl-1-methylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C11H17N2O.ClH/c1-4-13(5-2)11(14)10-7-6-8-12(3)9-10;/h6-9H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
WEFABUTUQIAKBY-UHFFFAOYSA-M |
SMILES |
CCN(CC)C(=O)C1=C[N+](=CC=C1)C.[Cl-] |
规范 SMILES |
CCN(CC)C(=O)C1=C[N+](=CC=C1)C.[Cl-] |
同义词 |
CORAMINEMETHOCHLORIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



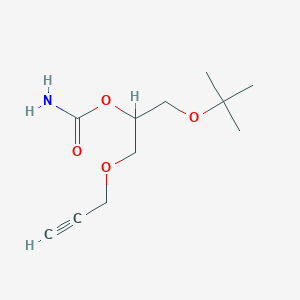
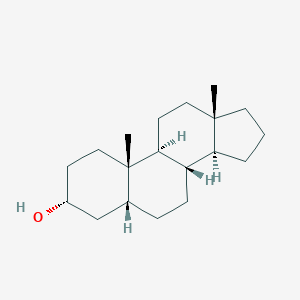
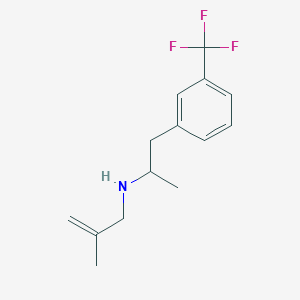
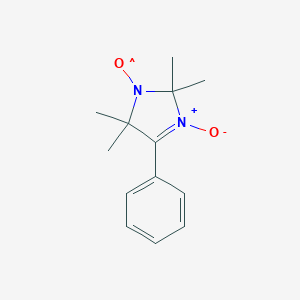
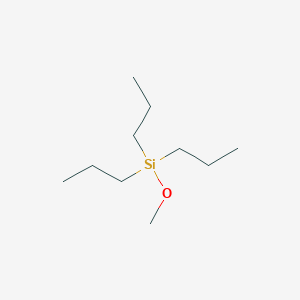
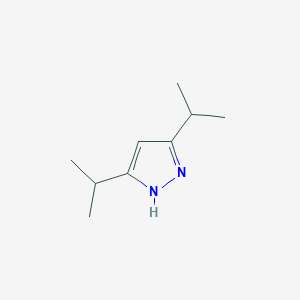
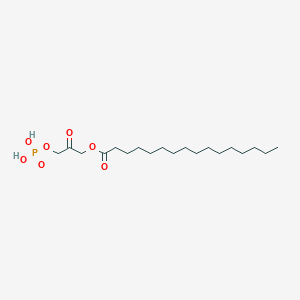
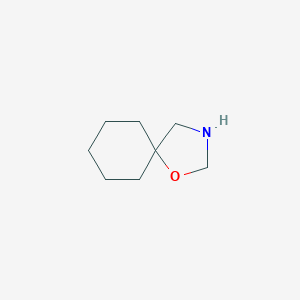
![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)
